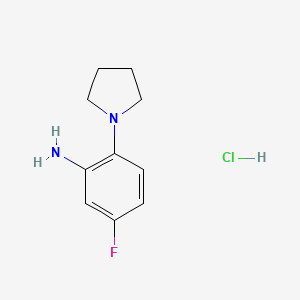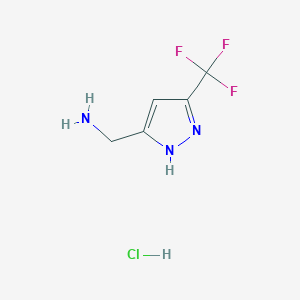![molecular formula C15H17Cl2N3 B7982257 1-[4-(2-Methyl-1H-benzimidazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B7982257.png)
1-[4-(2-Methyl-1H-benzimidazol-1-yl)phenyl]methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Methyl-1H-benzimidazol-1-yl)phenyl]methanamine dihydrochloride is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of 1-[4-(2-Methyl-1H-benzimidazol-1-yl)phenyl]methanamine dihydrochloride typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity. Common synthetic routes include:
Condensation with Formic Acid: o-Phenylenediamine reacts with formic acid or trimethyl orthoformate.
Reaction with Aldehydes: Aromatic or aliphatic aldehydes can be used to form the benzimidazole ring.
Chemical Reactions Analysis
1-[4-(2-Methyl-1H-benzimidazol-1-yl)phenyl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation and other substitution reactions are common, often using reagents like halogens or alkylating agents
Major Products: These reactions typically produce derivatives with modified functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(2-Methyl-1H-benzimidazol-1-yl)phenyl]methanamine dihydrochloride involves binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. For instance, it can inhibit the binding of p34 protein to NEDD4-1 protein, which is crucial in cancer cell proliferation . The pathways involved often include disruption of cellular processes essential for the survival of pathogens or cancer cells.
Comparison with Similar Compounds
1-[4-(2-Methyl-1H-benzimidazol-1-yl)phenyl]methanamine dihydrochloride can be compared with other benzimidazole derivatives:
1-(4-Methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride: Similar structure but different substitution pattern.
N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride: Another derivative with variations in the methyl group position.
1-(5-Methoxy-1H-benzimidazol-2-yl)methanamine dihydrochloride: Contains a methoxy group, altering its chemical properties.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound in various research fields.
Properties
IUPAC Name |
[4-(2-methylbenzimidazol-1-yl)phenyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3.2ClH/c1-11-17-14-4-2-3-5-15(14)18(11)13-8-6-12(10-16)7-9-13;;/h2-9H,10,16H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFNMGSMFQJRPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3=CC=C(C=C3)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(4-Methylpiperazin-1-YL)phenyl]methanamine trihydrochloride](/img/structure/B7982184.png)
![[4-(3H-benzimidazol-1-ium-1-yl)phenyl]azanium;dichloride](/img/structure/B7982191.png)
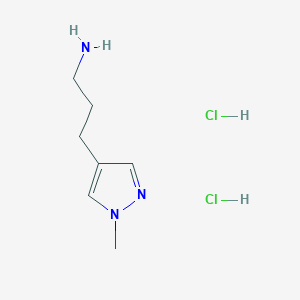
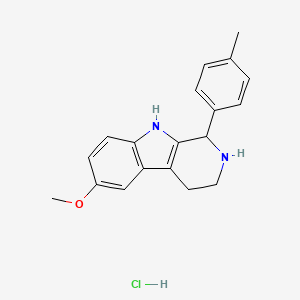
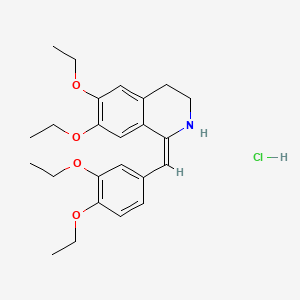
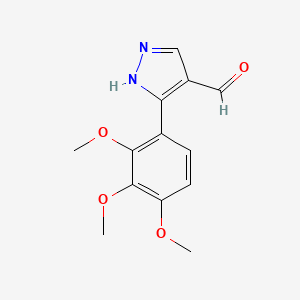
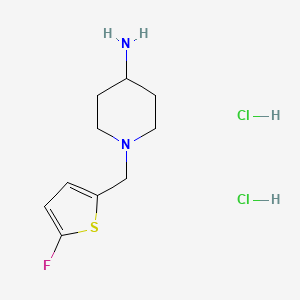
![[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride](/img/structure/B7982222.png)
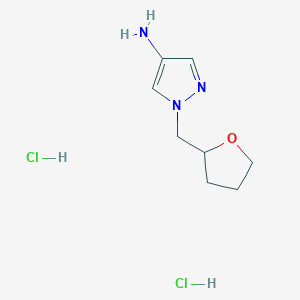
![3-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine dihydrochloride](/img/structure/B7982238.png)
